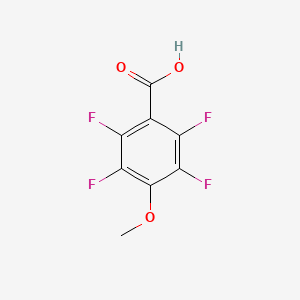

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSDDXXQRTVVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359223 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-01-3 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, proteomics, and materials science. Its unique electronic properties, conferred by the perfluorinated ring and the methoxy substituent, make it a valuable building block and a specialized chemical tool. This document delves into its chemical identity, synthesis, key applications, and physicochemical properties, providing field-proven insights and methodologies for its use.

Core Chemical Identity

This compound is a white crystalline solid. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly increases the acidity of the carboxylic acid group and influences the molecule's overall reactivity and metabolic stability when incorporated into larger structures.[1][2]

| Identifier | Value |

| CAS Number | 3153-01-3[3][4][5] |

| Molecular Formula | C₈H₄F₄O₃[1][3] |

| Molecular Weight | 224.11 g/mol [1][3] |

| IUPAC Name | This compound[3][4][5] |

| InChI | 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)[3][4][5] |

| InChIKey | MWSDDXXQRTVVDO-UHFFFAOYSA-N[3][4][5] |

| SMILES | COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[3][4][5] |

| Melting Point | 123-125 °C[1][2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a plausible and robust synthesis can be designed based on established methodologies for fluorinated aromatic compounds. The most direct conceptual route involves the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzoic acid with methoxide, followed by acidification. This approach is logical due to the high activation of the ring towards nucleophilic attack, with the para-position being particularly susceptible.

An alternative, though less direct, route could involve the lithiation and subsequent carboxylation of 2,3,5,6-tetrafluoroanisole. The following protocol details the more direct methoxylation route.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on known reactions of perfluorinated aromatic compounds.

Materials:

-

Pentafluorobenzoic acid

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve pentafluorobenzoic acid (1 equivalent) in anhydrous DMF.

-

Nucleophilic Substitution: Add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the initial reaction subsides, heat the mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white crystalline solid.

Applications in Research and Development

The unique structure of this compound lends itself to several specialized applications.

Building Block in Pharmaceutical and Agrochemical Synthesis

The tetrafluorinated phenyl ring is a bioisostere for other aromatic systems and can be used to enhance the metabolic stability and bioactivity of drug candidates.[3] The fluorine atoms can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a compound.[1] The methoxy group provides a handle for further chemical modification.

Chemical Proteomics: A Niche Reagent for Protein Cleavage

While cyanogen bromide (CNBr) is the classic reagent for cleaving proteins at methionine residues, its use can be problematic. This compound has been identified as a valuable alternative for the selective chemical cleavage of proteins at methionine residues, a critical technique in protein sequencing and proteomics.[1][3] The mechanism is believed to involve the activation of the carboxylic acid, followed by nucleophilic attack by the sulfur atom of the methionine side chain, leading to peptide bond scission.

Workflow for Methionine-Specific Protein Cleavage

Caption: Workflow for protein cleavage at methionine residues.

Representative Protocol for Protein Cleavage

Materials:

-

Lyophilized protein sample

-

Guanidine hydrochloride (Gdn-HCl)

-

Tris-HCl buffer

-

This compound

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Standard laboratory equipment for protein handling and analysis

Procedure:

-

Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Gdn-HCl, 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. Ensure the protein is fully solubilized.

-

Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like acetonitrile.

-

Cleavage Reaction: Add the cleavage reagent to the denatured protein solution. The final concentration of the reagent and reaction conditions (temperature, time) may need to be optimized for the specific protein, but a starting point is a 100-fold molar excess of the reagent over methionine residues, incubated at 37 °C for 24 hours in the dark.

-

Reaction Quenching: Stop the reaction by diluting the sample with an appropriate buffer for downstream analysis or by adding a quenching agent if necessary.

-

Sample Cleanup: Desalt the resulting peptide mixture using a suitable method, such as solid-phase extraction (e.g., C18 cartridges), to remove excess reagent and denaturant.

-

Analysis: Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the cleavage sites and confirm the protein's sequence.

Physicochemical and Spectroscopic Profile

Solubility

Based on its structure ("like dissolves like") and data for similar compounds, a qualitative solubility profile can be established.

| Solvent Class | Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The carboxylic acid and methoxy groups can hydrogen bond with the solvent. |

| Polar Aprotic (e.g., Acetone, THF, DMF) | Soluble | The polar functional groups interact favorably with the polar aprotic solvent. |

| Non-Polar (e.g., Hexanes, Toluene) | Sparingly Soluble to Insoluble | The high polarity of the molecule limits its solubility in non-polar solvents. |

| Aqueous | pH-dependent | Sparingly soluble in neutral water. Solubility increases significantly at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |

Predicted Spectroscopic Data

¹H NMR (Proton NMR):

-

A singlet peak is expected for the methoxy group (-OCH₃) protons, likely in the range of 3.8-4.2 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) is expected further downfield, typically >10 ppm, and its presence may depend on the solvent used.

¹³C NMR (Carbon NMR):

-

A peak for the methoxy carbon around 55-65 ppm.

-

The carboxylic acid carbonyl carbon should appear around 160-170 ppm.

-

Multiple complex peaks for the aromatic carbons are expected in the range of 110-160 ppm, showing characteristic C-F coupling.

¹⁹F NMR (Fluorine NMR):

-

Given the symmetry of the fluorine substitution, a single signal or a complex multiplet is expected. The chemical shift would be in the typical range for fluoroaromatic compounds.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretch from the carboxylic acid dimer hydrogen bonding, typically centered around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.

-

Strong C-F stretching bands in the fingerprint region, typically between 1100-1400 cm⁻¹.

-

C-O stretching from the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. Buy this compound | 3153-01-3 [smolecule.com]

- 2. This compound (3153-01-3) for sale [vulcanchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 5. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic compound with significant potential in proteomics, organic synthesis, and pharmaceutical research. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application, and explores its role in relevant biological pathways.

Core Physicochemical and Molecular Data

This compound is a solid organic compound distinguished by a heavily fluorinated benzene ring.[1] Its molecular structure imparts unique chemical characteristics, including metabolic stability and altered lipophilicity, which are highly valued in medicinal chemistry.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O₃ | [1][2][3] |

| Molecular Weight | 224.11 g/mol | [1][2][3] |

| CAS Number | 3153-01-3 | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 123-125 °C | [1] |

| Calculated logP | 2.04 | [1] |

| Polar Surface Area | 47 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Applications in Scientific Research

The primary applications of this compound are in proteomics and as a precursor in organic synthesis.

-

Proteomics: This compound is utilized as a chemical cleavage agent for the specific modification of proteins at methionine residues. This selectivity allows for controlled protein fragmentation, a critical step in studying protein structure and function.[4]

-

Organic Synthesis: It serves as a fundamental building block for creating more complex fluorinated molecules. The presence of the fluorine atoms can enhance the bioactivity and metabolic stability of derivative compounds, making it a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections provide detailed, representative methodologies for its synthesis and a key application based on established chemical principles.

Synthesis of Fluorinated Benzoic Acids: A Representative Protocol

The synthesis of fluorinated benzoic acids often involves the diazotization of a corresponding aniline, followed by a fluorination reaction (the Balz-Schiemann reaction), and subsequent modification of other functional groups. The following is a generalized workflow.

Materials:

-

Substituted anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrofluoroboric acid (HBF₄) or Hydrofluoric acid (HF)

-

Appropriate organic solvents (e.g., ethanol, ether)

-

Ice

Procedure:

-

Diazotization: The substituted anthranilic acid is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C) using an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature. The reaction is monitored for the formation of the diazonium salt.

-

Isolation of Intermediate: The resulting diazonium fluoborate salt often precipitates from the solution and can be collected by filtration. The precipitate should be washed with cold water, followed by a cold organic solvent like ethanol or ether, and then dried.

-

Fluorination: The dried diazonium salt is gently heated (thermal decomposition), which leads to the release of nitrogen gas and boron trifluoride, and the formation of the fluorinated aromatic ring.

-

Purification: The crude product can be purified using techniques such as recrystallization or column chromatography to yield the pure fluorinated benzoic acid.

Chemical Cleavage of Proteins at Methionine Residues: A General Protocol

While this compound has been suggested for protein cleavage at methionine residues, a more established reagent for this purpose is cyanogen bromide (CNBr). The protocol below is for CNBr but illustrates the general principles that would apply to a similar chemical cleavage agent.

Materials:

-

Protein sample

-

Cyanogen bromide (CNBr)

-

70% (v/v) formic acid

-

Dithiothreitol (DTT) for reduction (optional)

-

Iodoacetamide for alkylation (optional)

-

Buffer for sample preparation

-

Fume hood

Procedure:

-

Sample Preparation: The protein of interest is dissolved in a suitable buffer. For proteins with disulfide bonds, an optional reduction and alkylation step can be performed using DTT and iodoacetamide, respectively, to ensure the cleavage sites are accessible.

-

Cleavage Reaction: The protein solution is then treated with a chemical cleavage agent. For instance, when using CNBr, the protein is typically dissolved in 70% formic acid, and a solution of CNBr is added. The reaction is allowed to proceed in the dark, often overnight at room temperature.

-

Reaction Termination: The reaction is terminated, commonly by dilution with a large volume of water, followed by lyophilization to remove the reagents.

-

Sample Cleanup: The resulting peptide mixture is then desalted and prepared for analysis by mass spectrometry (e.g., LC-MS/MS) to identify the resulting peptide fragments.

Involvement in Biological Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on a closely related derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), has shown it to alleviate idiopathic pulmonary fibrosis by modulating the LGALS3-mediated AGE-RAGE signaling pathway . This provides a strong indication of the potential biological targets for this class of compounds.

The pathway involves the interaction of Galectin-3 (LGALS3) with Advanced Glycation End-products (AGEs), which in turn activates the Receptor for Advanced Glycation End-products (RAGE). This signaling cascade is implicated in inflammatory and fibrotic processes.

References

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid chemical properties

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization, and explores its recently discovered relevance in a key biological signaling pathway.

Core Chemical Properties and Data

This compound, with the CAS number 3153-01-3, is a white crystalline solid.[1] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its acidity compared to its non-fluorinated analog, 4-methoxybenzoic acid.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₄O₃ | |

| Molecular Weight | 224.11 g/mol | |

| Melting Point | 123-125 °C | [2] |

| Boiling Point | Predicted: ~275-280 °C | |

| Density | Predicted | |

| pKa | Predicted to be lower than 4-hydroxybenzoic acid (pKa 9.3) and its tetrafluorinated analog (pKa 5.3) due to the electronic effects of the methoxy group. | [2][3] |

| LogP (calculated) | 2.04 | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in many organic solvents. | [1] |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely dictated by the carboxylic acid group and the highly fluorinated aromatic ring. The fluorine atoms are generally stable but can undergo nucleophilic substitution under specific conditions.[1] The carboxylic acid moiety can participate in standard reactions such as esterification and amide bond formation.

A common synthetic route to this compound involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid or the direct fluorination of 4-methoxybenzoic acid.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A general method for the synthesis involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.

Materials:

-

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in a solution of sodium hydroxide in water.

-

Add dimethyl sulfate dropwise to the stirred solution at room temperature.

-

Alternatively, the reaction can be carried out by refluxing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with dimethyl sulfate and anhydrous potassium carbonate in acetone.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is acidified with hydrochloric acid and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

-

If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Biological Significance and Signaling Pathway Involvement

Recent research has highlighted the potential biological activity of derivatives of this compound. Specifically, its amide derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), has been shown to alleviate idiopathic pulmonary fibrosis. This therapeutic effect is mediated through the activation of the LGALS3-mediated AGE-RAGE signaling pathway.

The workflow for a typical synthesis and purification of this compound is depicted below.

The recently elucidated signaling pathway involving the amide derivative of this compound is illustrated below.

References

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,5,6-tetrafluoro-4-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details two principal synthetic routes, offering step-by-step experimental protocols and summarizing key quantitative data.

Introduction

This compound is a highly fluorinated aromatic carboxylic acid. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have shown potential in various therapeutic areas. This guide outlines two viable laboratory-scale synthesis pathways, starting from commercially available fluorinated precursors.

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified and are detailed below:

-

Pathway 1: Nucleophilic substitution of pentafluorobenzonitrile followed by hydrolysis of the resulting nitrile.

-

Pathway 2: O-methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.

The following sections provide detailed experimental protocols and data for each pathway.

Pathway 1: From Pentafluorobenzonitrile

This pathway involves a two-step process starting with the nucleophilic substitution of a fluorine atom on pentafluorobenzonitrile with a methoxy group, followed by the hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile

-

Materials:

-

Pentafluorobenzonitrile

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of pentafluorobenzonitrile (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium methoxide (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2,3,5,6-tetrafluoro-4-methoxybenzonitrile.

-

Purification can be achieved by recrystallization or column chromatography on silica gel.

-

Step 2: Hydrolysis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile to this compound

-

Materials:

-

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of 2,3,5,6-tetrafluoro-4-methoxybenzonitrile (1.0 equivalent) and a 10-20% aqueous solution of sodium hydroxide (excess) in ethanol is placed in a round-bottom flask.

-

The mixture is heated to reflux and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data

| Step | Reactant | Product | Reagents | Conditions | Yield | Purity |

| 1 | Pentafluorobenzonitrile | 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | Sodium methoxide, Methanol | Reflux, 4-6 h | 85-95% | >95% |

| 2 | 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | This compound | Sodium hydroxide, Ethanol/Water | Reflux, 12-24 h | 80-90% | >98% |

Logical Workflow Diagram

Caption: Synthesis of the target molecule from pentafluorobenzonitrile.

Pathway 2: From 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

This pathway involves the direct O-methylation of the phenolic hydroxyl group of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. Care must be taken to selectively methylate the phenol over the carboxylic acid.

Experimental Protocols

Step 1: O-Methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

-

Materials:

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetone in a round-bottom flask is added 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (1.0 equivalent).

-

Dimethyl sulfate (1.1 equivalents) is added dropwise to the mixture at room temperature.

-

The reaction mixture is then heated to reflux for 4-8 hours, with reaction progress monitored by TLC or LC-MS.

-

After cooling, the inorganic salts are removed by filtration, and the acetone is evaporated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

Quantitative Data

| Step | Reactant | Product | Reagents | Conditions | Yield | Purity |

| 1 | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | This compound | Dimethyl sulfate, K2CO3, Acetone | Reflux, 4-8 h | 75-85% | >97% |

Logical Workflow Diagram

Caption: Synthesis via O-methylation of the hydroxybenzoic acid precursor.

Conclusion

This guide has detailed two effective synthesis pathways for this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes provide the target compound in good yield and high purity. The provided experimental protocols offer a solid foundation for researchers to produce this valuable fluorinated building block for their drug discovery and development endeavors.

References

In-Depth Technical Guide: The Biological Activity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a fluorinated aromatic compound with documented applications in chemical synthesis and proteomics. This technical guide provides a comprehensive overview of its known biological activities, with a particular focus on its utility as a chemical tool in proteomics for the specific cleavage of proteins at methionine residues. While its broader pharmacological profile remains largely unexplored, its unique chemical properties, conferred by the tetrafluorinated benzene ring and the methoxy group, suggest potential for further investigation in drug discovery and chemical biology. This document summarizes the available data, presents a detailed hypothetical experimental protocol for its primary application, and visualizes the associated workflow and potential areas for future research.

Introduction

This compound, a derivative of benzoic acid, is distinguished by the presence of four fluorine atoms and a methoxy group on the aromatic ring. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's electronic properties, enhancing its metabolic stability and potential for biological interactions.[1][2] These characteristics have made it a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[2]

Beyond its role as a synthetic intermediate, this compound has found a niche application in the field of proteomics.[2] It serves as a chemical cleavage agent that selectively targets peptide bonds at methionine residues, providing a valuable tool for protein structure and function analysis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H4F4O3 | [2] |

| Molecular Weight | 224.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 123-125 °C | [3] |

| LogP | 2.04 (calculated) | [3] |

| Polar Surface Area | 47 Ų | [3] |

Biological Activity: A Focus on Proteomics

The most well-documented biological application of this compound is its use as a site-specific chemical cleavage agent in proteomics.

Mechanism of Action in Protein Cleavage

While detailed mechanistic studies are not extensively available in the public domain, the cleavage of peptide bonds at methionine residues by this compound is understood to proceed via a chemical reaction targeting the sulfur atom in the methionine side chain. This specificity allows for controlled fragmentation of proteins, which is a critical step in many proteomics workflows, such as protein sequencing and peptide mapping. This method offers an alternative to enzymatic digestion, which can be influenced by factors such as protein conformation and post-translational modifications.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data, such as IC50 or EC50 values, for the biological activity of this compound on specific enzymes or receptors. Its primary application has been as a qualitative tool for protein cleavage.

Experimental Protocol: Site-Specific Cleavage of a Protein

The following is a detailed hypothetical protocol for the use of this compound in a typical protein cleavage experiment. This protocol is based on general principles of chemical cleavage in proteomics and should be optimized for specific proteins and downstream applications.

Objective: To selectively cleave a purified protein at its methionine residues using this compound.

Materials:

-

Purified protein of interest

-

This compound

-

Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.0)

-

Reaction buffer (e.g., 0.1 M HCl)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 9.0)

-

HPLC-grade water

-

Reagents for SDS-PAGE analysis

-

Mass spectrometer for peptide analysis

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the denaturing buffer to a final concentration of 1-5 mg/mL. The use of a denaturing agent is crucial to unfold the protein and ensure accessibility of the methionine residues.

-

Incubate the solution at 37°C for 1 hour to facilitate complete denaturation.

-

-

Cleavage Reaction:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). The concentration will need to be optimized, but a starting point could be a 100-fold molar excess over the protein concentration.

-

Add the this compound solution to the denatured protein solution.

-

Adjust the pH of the reaction mixture to acidic conditions (e.g., pH 2-3) by adding the reaction buffer.

-

Incubate the reaction at a controlled temperature (e.g., 37-50°C) for a specific duration (e.g., 4-24 hours). The optimal time and temperature will depend on the protein and the desired extent of cleavage.

-

-

Reaction Quenching:

-

Stop the cleavage reaction by raising the pH to alkaline conditions (e.g., pH 8-9) with the quenching solution.

-

-

Sample Analysis:

-

SDS-PAGE: Analyze the cleavage products by SDS-PAGE to visualize the extent of protein fragmentation. A successful cleavage will result in the appearance of smaller peptide fragments and a decrease in the intensity of the full-length protein band.

-

Mass Spectrometry: For detailed analysis of the cleavage sites, the resulting peptide mixture can be desalted and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). This will confirm that cleavage occurred specifically at methionine residues.

-

Visualizations

Experimental Workflow for Protein Cleavage

Caption: Workflow for site-specific protein cleavage.

Hypothetical Signaling Pathway for Investigation

Given that fluorinated benzoic acids can act as modulators of various biological pathways, a hypothetical area of investigation for this compound could be its effect on inflammatory signaling. The following diagram illustrates a speculative pathway that could be explored. It is important to note that there is currently no direct evidence to support this hypothesis.

Caption: A speculative inflammatory signaling pathway.

Future Directions and Conclusion

This compound is a valuable tool for proteomics research, enabling the site-specific cleavage of proteins at methionine residues. This technical guide has provided an overview of its primary application and a detailed hypothetical protocol. However, the broader biological activities of this compound remain largely uncharacterized.

Future research should focus on:

-

Screening for Enzyme Inhibition: Investigating the inhibitory potential of this compound against a panel of enzymes, particularly those involved in inflammatory or metabolic pathways.

-

Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors.

-

Cell-Based Assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, and cytokine production.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its derivatives represent a significant class of fluorinated compounds with broad applications in medicinal chemistry, materials science, and organic synthesis. The presence of a tetrafluorinated benzene ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds valuable scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound derivatives and their analogues, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The introduction of fluorine atoms and a methoxy group onto the benzoic acid core significantly influences its chemical properties. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | C₈H₄F₄O₃ | 224.11 | 144-146[1] | - | - |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C₇H₂F₄O₃ | 210.08 | 151-153[2] | 274.3 (Predicted)[3] | 5.3[2] |

| 2,3,5,6-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 | 139-141[1] | - | - |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 182-185 | 275 | 4.47 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 253.7 | 4.14[4] |

Note: Some data points are predicted or sourced from publicly available databases and may require experimental verification.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves the initial formation of a more reactive intermediate, such as an acyl chloride, which can then be reacted with various nucleophiles to generate esters, amides, and other analogues.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of various derivatives.

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

-

Procedure (using Thionyl Chloride):

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride is typically used in the next step without further purification.

-

Protocol 2: Synthesis of N-Aryl-2,3,5,6-tetrafluoro-4-methoxybenzamides

This protocol outlines the general procedure for the synthesis of amide derivatives from the corresponding acyl chloride.

-

Materials:

-

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (from Protocol 1)

-

Substituted aniline (1.0 equivalent)

-

Triethylamine or pyridine (1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Standard work-up and purification equipment

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-2,3,5,6-tetrafluoro-4-methoxybenzamide.

-

Protocol 3: Synthesis of Methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate

This protocol describes the esterification of the title compound.

-

Materials:

-

This compound

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard work-up and purification equipment

-

-

Procedure (Fischer Esterification):

-

In a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Add a large excess of anhydrous methanol, which also serves as the solvent.

-

While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify by column chromatography or recrystallization.

-

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The high degree of fluorination is known to enhance metabolic stability and can lead to improved pharmacokinetic profiles of drug candidates.

Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives (IC₅₀ values in µM)

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Tetrazole-isoxazoline hybrids | MDA-MB-231 (Breast) | 1.22 - 3.62 | [5] |

| Tetrazole-isoxazoline hybrids | A549 (Lung) | 1.22 - 3.62 | [5] |

| Benzoic acid derivative (Compound 2) | HCT116 (Colon) | 0.34 | [6] |

| 2,3-Dichlorophenyl androstane derivative | MCF-7 (Breast) | 3.47 | [7] |

Note: This table presents data for structurally related compounds to indicate the potential of this chemical class. Specific data for this compound derivatives is limited in the public domain and warrants further investigation.

Table 3: Antimicrobial Activity of Selected Benzoic Acid Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus | 125 | [8] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis | 125 | [8] |

| N-(4-methoxybenzyl)undec-10-enamide | Gram-positive & Gram-negative strains | Not specified | [9] |

Note: This table highlights the antimicrobial potential of related benzoic acid structures. Further studies are required to determine the specific antimicrobial activity of this compound derivatives.

Signaling Pathways and Mechanisms of Action

Several benzoic acid derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways implicated in cancer and other diseases.

HDAC Inhibition Pathway

Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[10][11] HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

The Potential Utility of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid in Advanced Proteomic Workflows: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical and potential applications of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid in the field of proteomics. While direct, widespread applications of this specific compound are not yet established in peer-reviewed literature, its chemical properties—namely, its polyfluorinated aromatic ring and reactive carboxylic acid and methoxy groups—present intriguing possibilities for the development of novel chemical probes and peptide derivatization reagents. This document outlines hypothetical, yet scientifically grounded, frameworks for its use in affinity-based protein profiling and for enhancing peptide analysis in mass spectrometry. Detailed experimental protocols, potential data outcomes, and workflow visualizations are provided to stimulate further research and development in this promising area.

Introduction: The Case for Fluorinated Compounds in Proteomics

The introduction of fluorine into small molecules can impart desirable properties for biological applications, including increased metabolic stability, enhanced cell permeability, and unique binding characteristics. In the realm of proteomics, fluorine-containing reagents have been successfully employed in a variety of applications, including affinity labeling, activity-based protein profiling (ABPP), and as structural probes for proteins.[1] this compound is a compound of interest due to its unique combination of a highly electron-deficient aromatic ring, a methoxy group that can be chemically modified, and a carboxylic acid handle suitable for conjugation.[2][3] These features make it a plausible candidate for the development of next-generation proteomics tools.

Potential Application I: A Scaffold for Affinity-Based Chemical Probes

Affinity-based probes (AfBPs) are invaluable tools for identifying the protein targets of small molecules and for mapping protein-protein interactions.[4] A typical AfBP consists of a recognition element, a reactive group for covalent attachment to the target, and a reporter tag for detection and enrichment.[4] this compound can serve as a core scaffold for designing novel AfBPs.

Hypothetical Probe Design

For this guide, we propose a hypothetical affinity-based probe, "TFMBA-Probe," designed to target a hypothetical kinase, "Kinase-X." The design leverages the tetrafluoromethoxybenzoic acid core as the recognition element. The carboxylic acid group can be coupled to a linker containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin) for enrichment.

Experimental Protocol: Target Identification using TFMBA-Probe

This protocol outlines a hypothetical workflow for identifying the protein targets of TFMBA-Probe from a cell lysate.

1. Cell Culture and Lysis:

-

Culture human cancer cells (e.g., HeLa) to ~80% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

2. Probe Incubation:

-

Dilute the cell lysate to a final protein concentration of 1 mg/mL.

-

Add TFMBA-Probe to the lysate at a final concentration of 10 µM.

-

As a negative control, incubate a separate aliquot of lysate with DMSO.

-

For competitive binding assays, pre-incubate the lysate with a known inhibitor of the suspected target for 30 minutes before adding TFMBA-Probe.

-

Incubate for 1 hour at 4°C with gentle rotation.

3. Photo-crosslinking:

-

Transfer the lysate-probe mixture to a petri dish on ice.

-

Irradiate with UV light (365 nm) for 15 minutes to induce covalent cross-linking of the probe to its target proteins.

4. Affinity Purification of Probe-Target Complexes:

-

Add streptavidin-coated magnetic beads to the irradiated lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate cysteine residues with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

-

Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

6. Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip.

-

Elute the peptides and dry them in a vacuum concentrator.

-

Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

Hypothetical Quantitative Data

The following table represents hypothetical data from a quantitative proteomics experiment comparing proteins pulled down by TFMBA-Probe versus a DMSO control.

| Protein ID | Gene Name | TFMBA-Probe Abundance (Normalized) | DMSO Control Abundance (Normalized) | Fold Change (Probe/DMSO) |

| P00533 | EGFR | 150.7 | 2.1 | 71.8 |

| Q13541 | KINASE-X | 125.3 | 1.8 | 69.6 |

| P62258 | GRB2 | 80.2 | 3.5 | 22.9 |

| P42336 | STAT3 | 65.9 | 2.9 | 22.7 |

| P08069 | HSPA8 | 5.6 | 4.9 | 1.1 |

Potential Application II: A Derivatizing Agent for Peptides in Mass Spectrometry

Derivatization of peptides prior to mass spectrometry analysis can improve ionization efficiency and direct fragmentation pathways, aiding in peptide sequencing and quantification.[5][6] The carboxylic acid group of this compound can be activated to react with the N-terminal amine or the side chain of lysine residues in peptides.

Hypothetical Derivatization Chemistry

The carboxylic acid of this compound can be converted to an N-hydroxysuccinimide (NHS) ester. This activated ester will then react with primary amines on peptides to form a stable amide bond.

Experimental Protocol: Peptide Derivatization

This protocol describes a hypothetical procedure for derivatizing a tryptic digest with TFMBA-NHS ester.

1. Reagent Preparation:

-

Prepare a 10 mg/mL solution of TFMBA-NHS ester in anhydrous DMSO.

-

Prepare a 100 mM solution of triethylammonium bicarbonate (TEAB) buffer, pH 8.5.

2. Peptide Preparation:

-

Start with a purified, desalted tryptic digest of a protein of interest.

-

Resuspend the dried peptides in 100 mM TEAB buffer to a concentration of 1 mg/mL.

3. Derivatization Reaction:

-

Add the TFMBA-NHS ester solution to the peptide solution at a 10-fold molar excess over the estimated amount of primary amines.

-

Vortex the mixture gently and incubate for 1 hour at room temperature.

-

Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

4. Sample Cleanup:

-

Acidify the reaction mixture with 1% trifluoroacetic acid (TFA).

-

Desalt the derivatized peptides using a C18 Sep-Pak cartridge.

-

Wash the cartridge with 0.1% TFA to remove excess reagent and salts.

-

Elute the derivatized peptides with 50% acetonitrile in 0.1% TFA.

-

Dry the eluted peptides in a vacuum concentrator.

-

Reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Hypothetical Quantitative Data

The following table presents a hypothetical comparison of mass spectrometry signal intensities for a standard peptide before and after derivatization with TFMBA.

| Peptide Sequence | Derivatization Status | Precursor Ion m/z | Relative Signal Intensity |

| VGVNGFGR | Underivatized | 403.72 | 1.0 x 10^5 |

| VGVNGFGR | TFMBA-derivatized | 510.75 | 8.5 x 10^5 |

| ITHACFGR | Underivatized | 465.73 | 1.2 x 10^5 |

| ITHACFGR | TFMBA-derivatized | 572.76 | 9.8 x 10^5 |

Discussion and Future Perspectives

The proposed applications of this compound in proteomics are, at present, theoretical. However, they are based on established principles of chemical biology and mass spectrometry. The high degree of fluorination could potentially be leveraged for ¹⁹F NMR studies of protein-ligand interactions, adding another dimension to its utility.[7]

Key challenges to overcome would include the synthesis of the proposed chemical probes and derivatization reagents, optimization of reaction conditions, and thorough characterization of their reactivity and selectivity. It would also be crucial to investigate any potential fragmentation patterns induced by the TFMBA tag during tandem mass spectrometry to ensure they are predictable and useful for peptide sequencing.

Future research should focus on synthesizing and testing these hypothetical constructs. An initial step would be to confirm the reactivity of an activated form of this compound with model peptides and proteins. Subsequent studies could then explore its use in complex proteomes and for specific biological questions.

Conclusion

This compound represents an unexplored yet potentially valuable chemical entity for the proteomics community. Its unique structure provides a foundation for the rational design of novel chemical probes and derivatization reagents. The hypothetical frameworks presented in this guide are intended to serve as a blueprint for future research that could unlock new capabilities in protein analysis and drug discovery. The validation of these or similar applications would add a versatile new tool to the ever-expanding proteomics toolkit.

References

- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3153-01-3 [smolecule.com]

- 3. This compound (3153-01-3) for sale [vulcanchem.com]

- 4. figshare.mq.edu.au [figshare.mq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]

- 7. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A-0023 | 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: A Strategic Building Block for Advanced Fluorinated Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1][2] Among the vast array of fluorinated synthons, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid has emerged as a particularly versatile and powerful building block. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity. It further explores its application through detailed protocols and case studies, highlighting its utility in constructing complex fluorinated molecules for the pharmaceutical and specialty chemical industries.[1] This document is intended to serve as a comprehensive resource for scientists leveraging this unique reagent to accelerate innovation in their respective fields.

The Strategic Importance of Polyfluorinated Aromatics

The introduction of fluorine into aromatic systems profoundly alters their chemical and physical behavior. The high electronegativity and small size of the fluorine atom lead to significant changes in the electronic landscape of the benzene ring.

-

Impact on Physicochemical Properties : The presence of multiple fluorine atoms creates a highly electron-deficient aromatic ring.[2] This influences the acidity of substituents, modulates lipophilicity (logP), and can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of drug candidates.[2]

-

Enhanced Bioactivity : Fluorine atoms can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, leading to stronger and more selective binding to biological targets like enzymes and receptors.[1][2]

-

Unique Reactivity : The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation that is often difficult to achieve with non-fluorinated analogues.

This compound (TFMBA) is a prime example of a building block that capitalizes on these principles. Its structure, featuring a carboxylic acid handle, a tetrafluorinated core, and a methoxy group, provides multiple points for synthetic diversification.[2]

Physicochemical Properties and Synthesis

A thorough understanding of the properties of TFMBA is critical for its effective use in synthesis.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₃ | [2][3] |

| Molecular Weight | 224.11 g/mol | [1][2][3] |

| CAS Number | 3153-01-3 | [3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 123-125 °C | [2] |

| logP (calculated) | 2.04 | [2] |

| Polar Surface Area | 46.5 Ų | [2][3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis Pathway

The common synthetic route to this compound typically involves the methylation of the corresponding hydroxybenzoic acid precursor, which itself can be derived from pentafluorobenzoic acid. This multi-step process is designed to regioselectively introduce the methoxy group onto the perfluorinated ring.

Caption: General synthesis route for this compound.

Core Reactivity and Synthetic Transformations

The utility of TFMBA as a building block stems from its predictable reactivity at two primary sites: the carboxylic acid group and the C4-methoxy position.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group provides a reliable handle for forming amide and ester linkages, which are fundamental in the construction of pharmaceuticals and other functional molecules.

Causality Behind Experimental Choices: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective for amide bond formation. The electron-withdrawing nature of the fluorinated ring enhances the electrophilicity of the carboxyl carbon, facilitating the reaction. For esterification, classic Fischer-Speier conditions (acid catalysis with alcohol) or milder methods using alkyl halides with a non-nucleophilic base are employed to prevent side reactions.

Protocol 3.1.1: Synthesis of an Amide Derivative via Amide Coupling

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

A key feature of TFMBA is the ability of the methoxy group to act as a leaving group in SNAr reactions.[4] The tetrafluorinated ring strongly activates the C4 position towards nucleophilic attack. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides.

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.[5] The high degree of fluorination is crucial; it stabilizes the negative charge of the intermediate, thereby lowering the activation energy for the reaction. The methoxy group is a better leaving group than fluorine in this system, providing regioselective substitution at the C4 position.

Caption: General workflow for SNAr reactions using TFMBA.

Protocol 3.2.1: Displacement of the Methoxy Group with an Amine

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO, add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1N HCl to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Case Study: Application in Kinase Inhibitor Scaffolds

Many modern kinase inhibitors utilize a substituted aminopyrimidine or aminopyridine core. The unique electronic properties of the tetrafluorophenyl moiety can be exploited to enhance binding affinity and selectivity. TFMBA serves as an excellent starting material for synthesizing such fragments. For instance, the 4-amino-2,3,5,6-tetrafluorobenzoic acid derivative, readily prepared via the SNAr protocol described above, can be further elaborated into complex heterocyclic systems that are central to many targeted cancer therapies. The fluorine atoms can form crucial interactions within the ATP-binding pocket of the kinase, while the carboxylic acid provides a vector for further chemical modification.

Conclusion

This compound is a high-value building block that offers a powerful and versatile platform for the synthesis of advanced fluorinated compounds.[1] Its dual reactivity, allowing for transformations at both the carboxylic acid and the C4-methoxy position, provides chemists with a streamlined approach to creating molecular complexity. The predictable and robust nature of its reactions, grounded in the fundamental principles of organofluorine chemistry, makes it an indispensable tool for professionals in drug discovery, agrochemicals, and materials science.[1][6]

References

- 1. Buy this compound | 3153-01-3 [smolecule.com]

- 2. This compound (3153-01-3) for sale [vulcanchem.com]

- 3. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectral Analysis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core, heavily substituted with four electron-withdrawing fluorine atoms and an electron-donating methoxy group.[1][2] This unique electronic arrangement imparts distinct chemical properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] As a synthetic building block, it serves as a crucial intermediate in the synthesis of complex fluorinated molecules, including pharmaceuticals and specialty polymers.[1][2] In the field of proteomics, it has found application as a specialized cleavage agent for studying protein structure and function.[1][2]

A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for elucidating its role in further chemical transformations. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the fundamental principles of spectroscopy and drawing parallels with structurally related molecules.

Molecular Identity and Physicochemical Properties

A precise characterization begins with the fundamental properties of the molecule. This information is critical for sample preparation, choosing appropriate analytical techniques, and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 3153-01-3 | [1][3] |

| Molecular Formula | C₈H₄F₄O₃ | [1][3] |

| Molecular Weight | 224.11 g/mol | [1][3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 123-125°C | [2] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the methoxy protons and the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The methoxy protons are chemically equivalent and shielded by the adjacent oxygen. Their chemical shift is slightly downfield due to the overall electron-withdrawing nature of the tetrafluorinated ring. |

| -COOH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded, acidic, and its signal is typically broad. The exact position can vary with solvent, concentration, and temperature due to hydrogen bonding.[4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon environment. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The strong electronegativity of fluorine will cause significant C-F coupling, which can be observed in a proton-decoupled spectrum.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Rationale |

| -C =O | ~165 - 170 | Singlet (s) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[4] |

| C -COOH (C1) | ~110 - 115 | Triplet (t) or Multiplet (m) | This carbon is ipso to the carboxyl group and coupled to the two adjacent fluorine atoms (C2-F, C6-F). |

| C -F (C2, C6) | ~140 - 145 | Doublet of Triplets (dt) or Multiplet (m) | These two carbons are equivalent due to symmetry. They are directly attached to fluorine (large ¹JCF coupling) and coupled to the adjacent fluorine atoms (C3-F, C5-F). |

| C -F (C3, C5) | ~135 - 140 | Doublet of Triplets (dt) or Multiplet (m) | These two carbons are also equivalent. They are directly attached to fluorine and coupled to the adjacent fluorine atoms (C2-F, C6-F) and the ipso-carbon C4. |

| C -OCH₃ (C4) | ~145 - 150 | Triplet (t) or Multiplet (m) | This carbon is ipso to the methoxy group and is coupled to the two adjacent fluorine atoms (C3-F, C5-F). |

| -OC H₃ | ~55 - 60 | Singlet (s) | The methoxy carbon is a typical sp³ carbon attached to an oxygen and is found in this region.[4] |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated ring. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent. Therefore, a single signal is expected.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Rationale |

| Ar-F | -140 to -160 | Singlet (s) | All four fluorine atoms on the aromatic ring are in identical chemical environments due to the molecule's C₂ᵥ symmetry. This results in a single, sharp signal in the ¹⁹F NMR spectrum. The exact chemical shift depends on the reference standard (commonly CFCl₃). |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse (zg30) experiment.

-

Set the spectral width to cover a range of approximately -2 to 15 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of the acidic proton.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon (unless C-F coupling is being studied).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

A standard one-pulse experiment is typically sufficient.

-

Set the spectral width to cover the expected range for fluoroaromatic compounds (e.g., -100 to -200 ppm).

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |